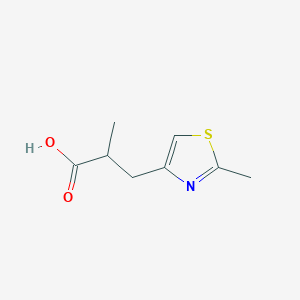![molecular formula C13H24N2O2 B15312399 tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate is a compound known for its complex structure and significant biological activity. It is a small molecule inhibitor that specifically targets excitatory amino acid transporters (EAATs), which play a crucial role in regulating neurotransmitter levels in the central nervous system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3-azabicyclo[3.2.1]octane scaffold: This can be achieved through enantioselective construction methods, often involving the use of chiral catalysts to ensure the correct stereochemistry.
Introduction of the tert-butyl group: This step usually involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of bicyclic structures and their reactivity.
Biology: Investigated for its role in modulating neurotransmitter levels, particularly glutamate, in the brain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The compound exerts its effects by binding to excitatory amino acid transporters (EAATs), thereby inhibiting the reuptake of neurotransmitters like glutamate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect various cognitive functions and potentially provide therapeutic benefits in neurodegenerative diseases .
相似化合物的比较
Similar Compounds
- tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-ethylcarbamate
- tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-propylcarbamate
Uniqueness
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate is unique due to its specific inhibition of EAATs, which distinguishes it from other similar compounds that may not have the same level of specificity or potency. Additionally, its complex bicyclic structure contributes to its unique reactivity and biological activity .
属性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)13-6-5-10(7-13)8-14-9-13/h10,14H,5-9H2,1-4H3 |
InChI 键 |
ZZMWESKJZMDOFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C12CCC(C1)CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)
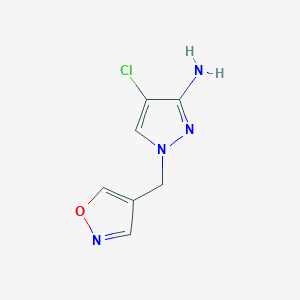

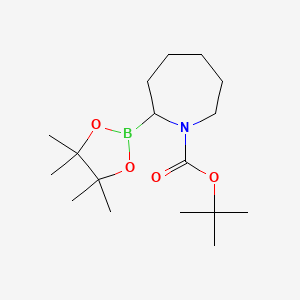
![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)
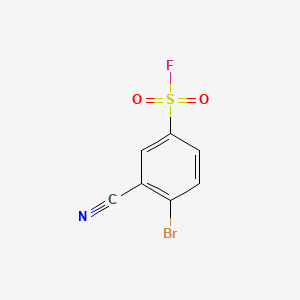

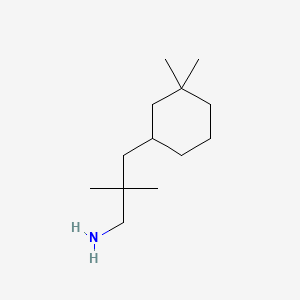

![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)


